molecular formula C22H36O3 B15345253 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid CAS No. 72076-45-0

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid

Cat. No.: B15345253
CAS No.: 72076-45-0
M. Wt: 348.5 g/mol
InChI Key: YZYMIFDQSDOKLE-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexanoic acid moiety attached to a phenoxy group, which is further substituted with two tert-pentyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid typically involves the reaction of 2,4-di-tert-pentylphenol with hexanoic acid or its derivatives under specific conditions. One common method involves esterification followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The tert-pentyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized phenoxy derivatives, reduced alcohols or aldehydes, and substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Di-tert-pentylphenoxy)acetic acid
  • 4-(2,4-Di-tert-pentylphenoxy)hexanoic acid

Uniqueness

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid is unique due to its specific substitution pattern and the presence of a hexanoic acid moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

72076-45-0

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoic acid

InChI

InChI=1S/C22H36O3/c1-8-11-12-19(20(23)24)25-18-14-13-16(21(4,5)9-2)15-17(18)22(6,7)10-3/h13-15,19H,8-12H2,1-7H3,(H,23,24)

InChI Key

YZYMIFDQSDOKLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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